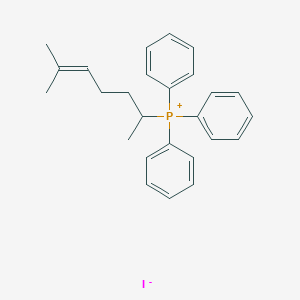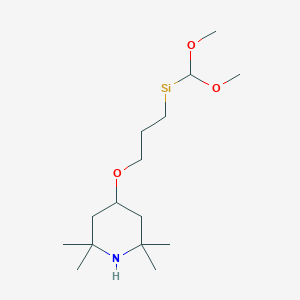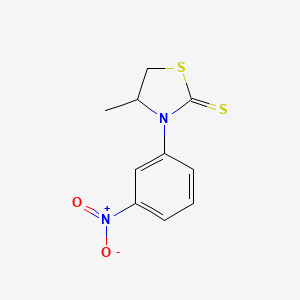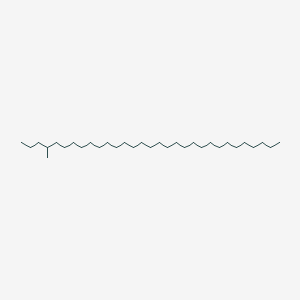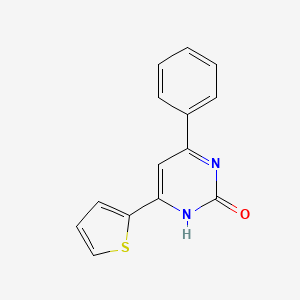![molecular formula C18H25ClOS B14308876 (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone CAS No. 111262-29-4](/img/structure/B14308876.png)
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone is an organic compound characterized by a cyclopropyl group attached to a methanone moiety, which is further substituted with a 4-chlorophenyl group and an octylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the 4-Chlorophenyl Group: This step can be achieved through a Friedel-Crafts acylation reaction, where the cyclopropyl intermediate reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Octylsulfanyl Group: The final step involves the nucleophilic substitution of the cyclopropyl methanone with an octylthiol, facilitated by a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound may serve as a probe in biological studies to investigate the interactions of cyclopropyl-containing molecules with biological targets. Its structural features could be useful in studying enzyme inhibition or receptor binding.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s ability to undergo various chemical transformations makes it a versatile candidate for drug discovery and development.
Industry
In industrial applications, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mecanismo De Acción
The mechanism by which (4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can induce strain in molecular structures, potentially affecting enzyme activity or receptor binding. The octylsulfanyl group may enhance lipophilicity, influencing the compound’s bioavailability and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
(4-Chlorophenyl)cyclopropylmethanone: Lacks the octylsulfanyl group, making it less lipophilic.
(4-Chlorophenyl)[1-(methylsulfanyl)cyclopropyl]methanone: Contains a shorter alkyl chain, affecting its physical and chemical properties.
(4-Bromophenyl)[1-(octylsulfanyl)cyclopropyl]methanone: Substitution of chlorine with bromine alters reactivity and potential biological activity.
Uniqueness
(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone is unique due to the combination of a cyclopropyl group, a 4-chlorophenyl group, and an octylsulfanyl group. This specific arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
111262-29-4 |
|---|---|
Fórmula molecular |
C18H25ClOS |
Peso molecular |
324.9 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-(1-octylsulfanylcyclopropyl)methanone |
InChI |
InChI=1S/C18H25ClOS/c1-2-3-4-5-6-7-14-21-18(12-13-18)17(20)15-8-10-16(19)11-9-15/h8-11H,2-7,12-14H2,1H3 |
Clave InChI |
LKAFNPGAQUKMTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC1(CC1)C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)

